
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
説明
6-Chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, also known as 6-Chloro-3-(HMQ) is a synthetic compound with a wide range of applications in research and industry. This compound has been used in a variety of scientific applications, including as a dye, catalyst, and reagent. It has also been studied for its potential use as a therapeutic agent.
科学的研究の応用
Quinolines in Medicinal Chemistry
Quinoline derivatives, such as chloroquine and hydroxychloroquine, have been extensively studied for their therapeutic applications. These compounds have been utilized as antimalarial agents and have shown potential in treating autoimmune disorders due to their immunosuppressive properties. The mechanism of action for these quinolines involves modulating immune system activity, which can be beneficial in diseases characterized by immune hyperactivity, such as systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).
Quinolines in Analytical and Bioorganic Chemistry
Quinoline derivatives are also significant in analytical chemistry for their chromophoric properties, making them useful in detecting metal ions and anions. The modification of quinoline structures, including the hydroxymethyl group, has been explored to develop more potent drug molecules for various therapeutic targets, such as anticancer, antiviral, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their potential in treating diseases associated with metal ion dysregulation (Gupta et al., 2021).
Quinolines in Antioxidant Research
Quinoline compounds have been identified for their antioxidant properties, which are crucial in combating oxidative stress, a contributing factor in many chronic diseases. Research on chlorogenic acid, a phenolic compound, has shown that structurally related quinolines could possess antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are pivotal in the prevention and treatment of metabolic syndrome and its associated disorders, highlighting the potential health-promoting benefits of quinoline derivatives in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Quinolines in Environmental Applications
The application of quinoline derivatives extends to environmental science, where they are used in the remediation of organic pollutants. Enzymatic treatments involving quinolines and redox mediators have shown promise in degrading recalcitrant compounds in wastewater, demonstrating the environmental benefits of these compounds in reducing pollution and facilitating cleaner water sources (Husain & Husain, 2007).
特性
IUPAC Name |
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGAFNRCPJXXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)
![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)
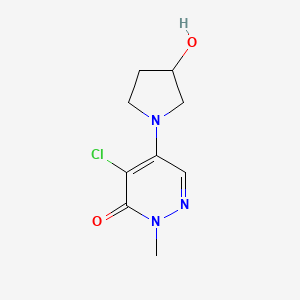
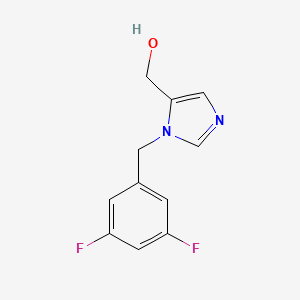
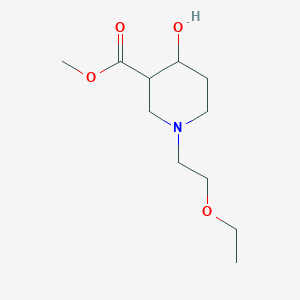
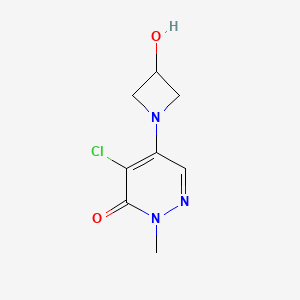


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
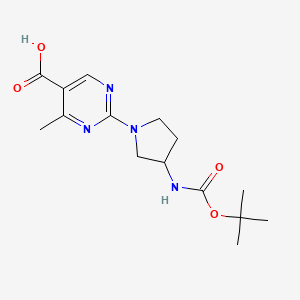
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478615.png)
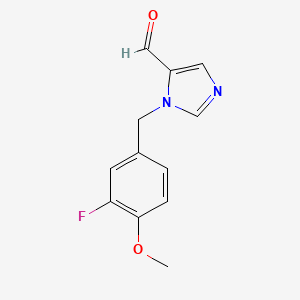
![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)